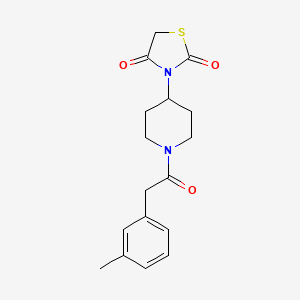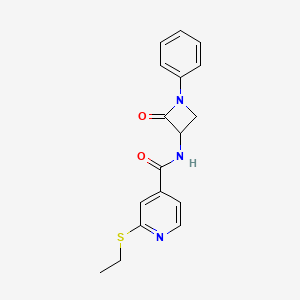
2-(ethylsulfanyl)-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylsulfanyl)-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with an ethylsulfanyl group and a carboxamide group, as well as an azetidinone moiety attached to a phenyl group. The unique structural features of this compound make it an interesting subject for chemical research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-4-carboxamide typically involves multiple steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized via a [2+2] cycloaddition reaction between a ketene and an imine. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the azetidinone ring.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through a nucleophilic substitution reaction, where an appropriate ethylsulfanyl precursor reacts with a halogenated pyridine derivative.
Coupling of the Azetidinone and Pyridine Moieties: The final step involves coupling the azetidinone intermediate with the pyridine derivative. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: The azetidinone ring can be reduced to form the corresponding amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions. Halogenated derivatives can be used as intermediates for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Halogenated pyridine derivatives, nucleophiles or electrophiles depending on the desired substitution
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Chemistry
In chemistry, 2-(ethylsulfanyl)-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-4-carboxamide can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may have potential as a therapeutic agent. The azetidinone moiety is known for its presence in various bioactive compounds, including antibiotics and enzyme inhibitors. Research into the biological activity of this compound could lead to the discovery of new drugs or therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials with specific properties. For example, its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-4-carboxamide would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The azetidinone moiety, for example, is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-4-carboxamide
- 2-(Ethylsulfanyl)-N-(2-oxo-1-phenylazetidin-3-yl)benzamide
- 2-(Ethylsulfanyl)-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-3-carboxamide
Uniqueness
Compared to similar compounds, 2-(ethylsulfanyl)-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-4-carboxamide may exhibit unique properties due to the specific positioning of the ethylsulfanyl group and the pyridine ring
Properties
IUPAC Name |
2-ethylsulfanyl-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-2-23-15-10-12(8-9-18-15)16(21)19-14-11-20(17(14)22)13-6-4-3-5-7-13/h3-10,14H,2,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWBORZJMDQYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=CC(=C1)C(=O)NC2CN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
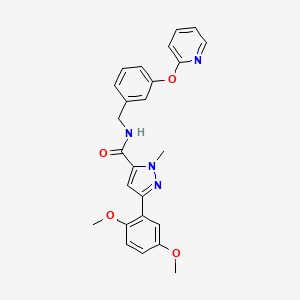
![[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2615497.png)
![(E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B2615498.png)

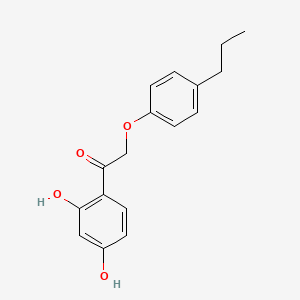
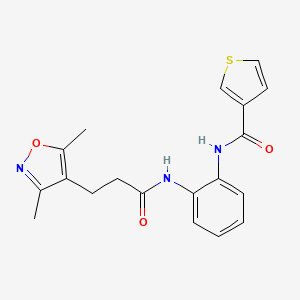
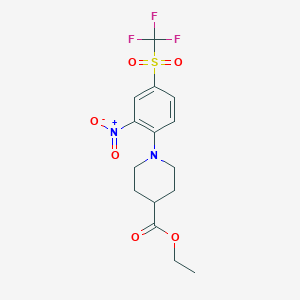
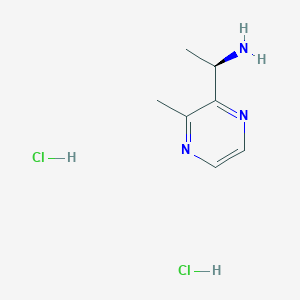
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2615506.png)
![4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2615507.png)
![(Z)-2-Cyano-N-(furan-2-ylmethyl)-3-[3-methoxy-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]phenyl]prop-2-enamide](/img/structure/B2615511.png)
methanone](/img/structure/B2615514.png)
![N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B2615515.png)
